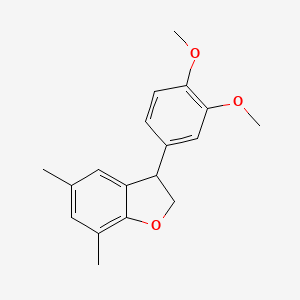
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran is an organic compound belonging to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with dimethoxyphenyl and dimethyl groups. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3,4-dimethoxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various organic compounds.
3,4-Dimethoxyphenylpropionic acid: Known for its biological activities.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and dimethyl groups makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
生物活性
3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 88467-28-1) is a synthetic organic compound belonging to the class of benzofurans. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The structure features a benzofuran ring substituted with dimethoxyphenyl and dimethyl groups, which may confer unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 88467-28-1 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Properties
Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC₅₀ values ranging from 10 to 30 µM .
- Mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .
- Fungal Activity : Preliminary tests indicate antifungal activity against Candida species, with MIC values around 25 µg/mL .
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage and promoting cell survival under stress conditions .
- Receptor Interaction : Potential interactions with dopamine receptors have been suggested, which may contribute to neuroprotective effects observed in preliminary studies .
Case Studies
- Anticancer Efficacy in Mice Models : A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size after treatment with the compound at doses of 20 mg/kg body weight over two weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly improved cognitive function and reduced neuronal loss in treated animals compared to untreated groups .
特性
CAS番号 |
88467-28-1 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H20O3/c1-11-7-12(2)18-14(8-11)15(10-21-18)13-5-6-16(19-3)17(9-13)20-4/h5-9,15H,10H2,1-4H3 |
InChIキー |
PIOZFXJUEFJYFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(CO2)C3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















